molecular formula C7H5FN2O B13157882 6-Fluoro-5-methoxynicotinonitrile

6-Fluoro-5-methoxynicotinonitrile

Cat. No.: B13157882
M. Wt: 152.13 g/mol
InChI Key: XFLAOYYMAGPKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H5FN2O. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. This compound is characterized by the presence of a fluorine atom at the 6th position and a methoxy group at the 5th position on the pyridine ring, along with a nitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-methoxynicotinonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoro-3-pyridinecarbonitrile and methanol.

    Methoxylation: The 6-fluoro-3-pyridinecarbonitrile undergoes methoxylation using methanol in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-methoxynicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Oxidation can yield compounds such as 6-fluoro-5-methoxynicotinic acid.

    Reduction: Reduction can produce 6-fluoro-5-methoxy-3-aminopyridine.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-5-methoxynicotinonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Fluoro-5-methoxynicotinonitrile involves its interaction with specific molecular targets. The fluorine atom and methoxy group on the pyridine ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-6-methoxynicotinonitrile: Similar structure but with different substitution patterns.

    6-Fluoro-2-methoxynicotinonitrile: Differing position of the methoxy group.

    Methyl 6-fluoro-5-nitronicotinate: Contains a nitro group instead of a nitrile group.

Uniqueness

6-Fluoro-5-methoxynicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-5-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C7H5FN2O/c1-11-6-2-5(3-9)4-10-7(6)8/h2,4H,1H3

InChI Key

XFLAOYYMAGPKHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC(=C1)C#N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.